Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1437323-27-7
VCID: VC13826616
InChI: InChI=1S/C16H17FN2O4/c1-4-23-15(21)13-9-18(10(2)3)16(22)19(14(13)20)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3
SMILES: CCOC(=O)C1=CN(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(C)C
Molecular Formula: C16H17FN2O4
Molecular Weight: 320.31 g/mol

Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 1437323-27-7

Cat. No.: VC13826616

Molecular Formula: C16H17FN2O4

Molecular Weight: 320.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 1437323-27-7

Specification

CAS No. 1437323-27-7
Molecular Formula C16H17FN2O4
Molecular Weight 320.31 g/mol
IUPAC Name ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C16H17FN2O4/c1-4-23-15(21)13-9-18(10(2)3)16(22)19(14(13)20)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3
Standard InChI Key IUEASRWXJILERC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(C)C
Canonical SMILES CCOC(=O)C1=CN(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(C)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name of the compound, ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxylate, reflects its intricate substitution pattern. The pyrimidine core is functionalized at position 3 with a 4-fluorophenyl group, at position 1 with an isopropyl group, and at position 5 with an ethyl carboxylate ester. The molecular formula is C<sub>16</sub>H<sub>17</sub>FN<sub>2</sub>O<sub>4</sub>, yielding a molecular weight of 320.31 g/mol. The fluorine atom at the para position of the phenyl ring contributes to the compound’s electronic profile, influencing its lipophilicity and potential interactions with biological targets.

Synthesis and Optimization

Synthetic Routes

The compound is likely synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, which condenses aldehydes, urea/thiourea, and β-ketoesters under acidic conditions . A proposed pathway involves:

  • Condensation: 4-Fluorobenzaldehyde reacts with ethyl acetoacetate to form a Knoevenagel intermediate.

  • Cyclization: The intermediate reacts with isopropylurea in the presence of a catalyst (e.g., ammonium chloride ) to yield the tetrahydropyrimidine core.

  • Esterification: Introduction of the ethyl carboxylate group at position 5 completes the synthesis .

Table 1: Comparative Synthetic Yields of Related Pyrimidines

CompoundCatalystYield (%)Reference
4g (Fluorophenyl analog)HCl78
4k (Trifluoromethyl)NH<sub>4</sub>Cl82
Target CompoundNH<sub>4</sub>ClN/A

Note: Specific yield data for the target compound requires further experimental validation.

Catalytic Innovations

Recent advances highlight ammonium chloride as an efficient catalyst for pyrimidine synthesis, offering advantages such as low cost, non-toxicity, and high yields (e.g., 82% for compound 4k) . Microwave-assisted synthesis could further enhance reaction efficiency, reducing time from hours to minutes .

Physicochemical Properties

The compound’s solubility and stability are influenced by its functional groups. The ethyl ester enhances lipophilicity (predicted logP ≈ 2.1), facilitating membrane permeability, while the fluorophenyl group contributes to electronic effects and metabolic stability.

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Molecular Weight320.31 g/molCalculated
logP (Predicted)2.1ChemDraw
Hydrogen Bond Donors1IUPAC
Hydrogen Bond Acceptors5IUPAC

Biological Activity and Mechanistic Insights

Although biological data for this specific compound is limited, structurally related pyrimidines exhibit broad-spectrum antimicrobial activity. For instance:

  • 4g (6-(4-fluorophenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile) showed MIC values of 50–100 µg/mL against E. coli and S. aureus .

  • 4k (4-oxo-2-thioxo-6-(trifluoromethyl)phenyl analog) demonstrated potent antifungal activity against C. albicans (MIC = 50 µg/mL) .

The fluorine atom’s electronegativity enhances dipole interactions with microbial enzymes, while the thioxo group improves binding to cysteine residues in target proteins .

Comparative Analysis with Analogous Compounds

Table 3: Biological Activity of Selected Pyrimidines

CompoundMIC (µg/mL)Microbial StrainsReference
4g50–100E. coli, S. aureus
4k50C. albicans
Ampicillin100E. coli

The target compound’s ester moiety may reduce cytotoxicity compared to carboxylic acid derivatives, as seen in related molecules.

Future Research Directions

  • Activity Profiling: Systematic evaluation against bacterial, fungal, and cancer cell lines.

  • SAR Studies: Modifying the isopropyl or fluorophenyl groups to enhance potency.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

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